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Compound of Interest

Compound Name: Cyclohexene

Cat. No.: B086901

An In-depth Technical Guide to the Properties and Structure Elucidation of Cyclohexene
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyclohexene (CsHio), a crucial cycloalkene
intermediate in various industrial and pharmaceutical syntheses. It details the molecule's
physical and chemical properties, its structural characteristics, and the modern analytical
techniques used for its definitive identification and characterization.

Properties of Cyclohexene

Cyclohexene is a colorless liquid with a characteristic sharp, sweet odor.[1][2] It is a six-
membered carbon ring containing a single double bond, making it a member of the alkene
functional group.[1] This structure dictates its physical properties and chemical reactivity.

Physical Properties

Cyclohexene is insoluble in water but miscible with many organic solvents.[2][3] Its key
physical constants are summarized below.
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Property Value Source(s)
Molecular Formula CeH1o [1114]
Molar Mass 82.143 g/mol [2][4]
Appearance Colorless liquid [2][5]
Odor Sweet, sharp [1][6]
Density 0.8110 g/cm? at 20 °C [2][3]
Boiling Point 82.98 °C (181.36 °F) [2]
Melting Point -103.5 °C (-154.3 °F) [2]
Flash Point -6.5 °C (20 °F) [1][5]
Vapor Pressure 8.93 kPa (67 mmHg) at 20 °C [21[7]
Refractive Index (n_D) 1.4465 [2]

Chemical Properties and Reactivity

The presence of the carbon-carbon double bond is the primary determinant of cyclohexene's
reactivity, making it susceptible to electrophilic addition reactions.[3] It is an important precursor
in the synthesis of various chemicals, including adipic acid, caprolactam, and phenol.[2]
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Reaction Type

Description

Products

Catalytic addition of hydrogen

Hydrogenation Cyclohexane
across the double bond.
) Addition of halogens (e.g., Brz) )
Halogenation trans-1,2-Dihalocyclohexane[8]
across the double bond.
] Acid-catalyzed addition of
Hydration Cyclohexanol[2]

water.

Oxidative Cleavage

Cleavage of the double bond
using strong oxidizing agents
(e.g., H202 with a tungsten

catalyst).

Adipic acid[2]

Epoxidation

Reaction with a peroxy acid to

form an epoxide.

Cyclohexene oxide[3]

Skeletal Isomerization

Zeolite-catalyzed
rearrangement of the carbon

skeleton.

Methylcyclopentene[3]

Structure and Conformation

The chemical name cyclohexene indicates a cyclic ("cyclo") structure of six ("hex™) carbon

atoms containing a double bond ("ene").[1] Unlike cyclohexane, which preferentially adopts a

chair conformation, cyclohexene's most stable conformation is a half-chair.[2] This is due to

the planarity of the sp? hybridized carbons of the double bond, which forces an eclipsed

conformation at that bond.[2]

Structure Elucidation: Spectroscopic Analysis

The definitive structure of cyclohexene is elucidated through a combination of modern

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Due to the symmetry of the cyclohexene ring, its tH NMR spectrum shows three

distinct sets of proton signals, while the 13C NMR shows three corresponding carbon signals.[9]

[10]

IH NMR Spectral Data

Chemical Shift (8) Proton Type Integration Multiplicity
~5.66 ppm Vinylic (=C-H) 2H Multiplet[9][11]
~1.99 ppm Allylic (-CH2-C=) 4H Multiplet[9][11]
~1.61 ppm Homoallylic (-CHz- 4H Multiplet[9][11]
CH2-C=)

13C NMR Spectral Data
Chemical Shift () Carbon Type
~127.3 ppm Vinylic (=C)
~25.2 ppm Allylic (-C-C=)
~22.8 ppm Homoallylic (-C-C-C=)

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclohexene sample in

~0.6 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically added as an internal standard (6 0.0 ppm).[9]

e Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and perform shimming to optimize the magnetic field

homogeneity.[12]

o Data Acquisition:
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[e]

Pulse Program: Use a standard single-pulse experiment.

o

Spectral Width: Set to approximately 12-16 ppm, centered around 5-6 ppm.[12]

[¢]

Acquisition Time: Set to 2-4 seconds.[12]

[¢]

Relaxation Delay (D1): Use a delay of 1-5 seconds to ensure accurate integration.[12]

[e]

Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[12]

o Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform a baseline correction. Integrate the signals and
reference the spectrum to the TMS peak at 0.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of
cyclohexene is characterized by the presence of both sp? and sp? C-H bonds and the C=C
double bond.

Key IR Absorption Bands

Wavenumber (cm—?) Bond Vibration Intensity

~3025 cm™1 Vinylic =C-H Stretch Medium[13][14]
2830-2950 cm~1 Aliphatic C-H Stretch Strong[13][14]
~1650 cm™1 C=C Stretch Medium([13][14]
~1440 cm™? CHz Bending Medium-Strong[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol is suitable for liquid samples like cyclohexene.[13]

e Instrument Preparation: Ensure the FTIR spectrometer is powered on and the ATR
accessory is correctly installed.[13]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectral_Analysis_of_Cyclohexanone_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectral_Analysis_of_Cyclohexanone_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectral_Analysis_of_Cyclohexanone_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectral_Analysis_of_Cyclohexanone_Compounds.pdf
https://www.benchchem.com/product/b086901?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Infrared_Spectroscopy_for_Functional_Group_Identification_in_2_3_Dibromo_1_cyclohexene.pdf
https://docbrown.info/page06/spectra2/cyclohexene-ir.htm
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Infrared_Spectroscopy_for_Functional_Group_Identification_in_2_3_Dibromo_1_cyclohexene.pdf
https://docbrown.info/page06/spectra2/cyclohexene-ir.htm
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Infrared_Spectroscopy_for_Functional_Group_Identification_in_2_3_Dibromo_1_cyclohexene.pdf
https://docbrown.info/page06/spectra2/cyclohexene-ir.htm
https://docbrown.info/page06/spectra2/cyclohexene-ir.htm
https://www.benchchem.com/product/b086901?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Infrared_Spectroscopy_for_Functional_Group_Identification_in_2_3_Dibromo_1_cyclohexene.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Infrared_Spectroscopy_for_Functional_Group_Identification_in_2_3_Dibromo_1_cyclohexene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Background Spectrum: Clean the ATR crystal (e.g., diamond) with a volatile solvent like
isopropanol and allow it to dry completely. Initiate a background scan to measure the
spectrum of the ambient environment, which will be automatically subtracted from the
sample spectrum. This is typically an average of 16-32 scans.[13]

o Sample Application: Place a single drop of the cyclohexene sample directly onto the center
of the ATR crystal.[13]

o Sample Spectrum Acquisition: Initiate the sample scan. The instrument will collect the IR
spectrum, averaging multiple scans to improve the signal-to-noise ratio.[13]

o Data Processing and Analysis: The software automatically subtracts the background and
generates the final absorbance or transmittance spectrum. Analyze the key peaks to identify
the functional groups present.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. In Electron lonization (ElI) MS, the molecule is ionized, forming a molecular ion
(M*e), which can then fragment into smaller, charged pieces.

Key Mass Spectrometry Data (El)

m/z (mass-to-charge ratio)  lon Fragment Notes

Molecular ion (M*e) peak[15]

82 [CeH1o]*e
[16]

Loss of a hydrogen atom (M-1)

81 [CeHo]*

[15]

67 [CsH7]* Loss of a methyl radical (¢CH3)
Result of a retro-Diels-Alder
reaction; a characteristic

54 [CaHs]*e

fragmentation for

cyclohexene[16]
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Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Inject a small amount of the volatile liquid cyclohexene sample into the
mass spectrometer, where it is vaporized in a high vacuum environment.

¢ lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This ejects an electron from the molecule, creating a positively charged
radical cation, the molecular ion ([M]*+).[16][17]

» Fragmentation: The high internal energy of the molecular ion causes it to break apart into
smaller, more stable fragment ions and neutral radicals.[16]

e Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
separates the ions based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum that plots relative intensity versus m/z. The most abundant ion is assigned
a relative intensity of 100% and is known as the base peak.[15][17]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental
processes and logical connections.
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Synthesis & Purification

Cyclohexanol + H3POa4
Dehydration

Heat & Distill

Crude Cyclohexene +
Water

eutralize & Separate

Wash with Na2COs (aq)
& NaCl (aq)

Dry with Anhydrous CaClz

Fractional Distillation

————————— sty Pure Cyclohexene il EEiEEEEtl]

1
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Caption: Workflow for the synthesis, purification, and analysis of cyclohexene.
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Cyclohexene Structure Spectroscopic Signals

—> IH NMR: ~2.0 ppm

CeH1o IH NMR: ~5.7 ppm

Click to download full resolution via product page

Caption: Correlation between cyclohexene's structural features and spectral signals.
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Step 1: Protonation of Alcohol
(Fast Equilibrium)

Cyclohexanol + H* = Protonated Alcohol

Step 2: Loss of Water
(Slow, Rate-Determining)

Protonated Alcohol — Cyclohexyl Carbocation + H20

Step 3: Deprotonation
(Fast)

Cyclohexyl Carbocation + H2O -~ Cyclohexene + H3sO+

E1 Dehydration Mechanism of Cyclohexanol

Click to download full resolution via product page

Caption: Logical steps of the E1 dehydration mechanism for cyclohexene synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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